Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride
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Overview
Description
Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride is a chemical compound with a complex structure and significant potential in various scientific and industrial applications. This compound is characterized by its pyrrolopyrazole core, which is a fused bicyclic system containing nitrogen atoms.
Mechanism of Action
Target of action
Compounds in the pyrrolo[3,4-c]pyrazole class have been studied for a broad spectrum of pharmacological properties
Biochemical pathways
Pyrrolo[3,4-c]pyrazole derivatives have been found to affect various biochemical pathways, including those involved in analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities .
Result of action
Related compounds have shown a range of effects, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride typically involves multiple steps, starting with the formation of the pyrrolopyrazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized for efficiency and yield, often employing continuous flow chemistry to maintain consistent quality and reduce waste.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it can be used as a probe to study biological processes. In medicine, it has potential as a therapeutic agent due to its biological activity. In industry, it can be used in the development of new materials and chemicals.
Comparison with Similar Compounds
Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Pyrazole derivatives
Indole derivatives
These compounds share the pyrrolopyrazole core but differ in their substituents and functional groups, leading to variations in their chemical behavior and applications.
Biological Activity
Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate; dihydrochloride is a compound belonging to the pyrrole and pyrazole classes, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H17N3
- Molecular Weight : 275.35 g/mol
- CAS Registry Number : 104739-52-8
- Structure : The compound features a complex structure that includes a pyrrolo-pyrazole framework, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit considerable antimicrobial effects. For instance, studies have shown that certain pyrazole derivatives demonstrate potent activity against various bacterial strains, including E. coli and S. aureus . Specifically, compounds with structural similarities to methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate have been synthesized and tested for their antibacterial properties.
Compound | Activity Against | Reference |
---|---|---|
Compound 11 | E. coli, S. aureus | |
Compound 4b | Bacillus subtilis, Aspergillus niger |
Anti-inflammatory Properties
The compound's anti-inflammatory potential has also been highlighted in various studies. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, one study reported that specific pyrazole compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Antiviral Activity
Recent investigations into the antiviral properties of pyrazole-based compounds suggest that they may inhibit viral replication. In particular, compounds similar to methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole have been evaluated for their efficacy against HIV-1 replication. These studies revealed non-toxic profiles with significant antiviral activity in a dose-dependent manner .
The biological activities of methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole are attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Pathways : Pyrazole derivatives often act as enzyme inhibitors which can disrupt metabolic pathways in pathogens.
- Cytokine Modulation : These compounds can modulate the immune response by inhibiting cytokine production.
- Viral Entry Inhibition : Certain derivatives may prevent viral entry into host cells or interfere with viral replication processes.
Case Studies
Several case studies have documented the synthesis and evaluation of pyrazole derivatives:
- Study on Antimicrobial Activity :
- Anti-inflammatory Evaluation :
- Antiviral Screening :
Properties
IUPAC Name |
methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH/c1-11-6-4-9-7(8(12)13-2)5(6)3-10-11;;/h3,7,9H,4H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVUYYZMHYJCQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(NC2)C(=O)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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